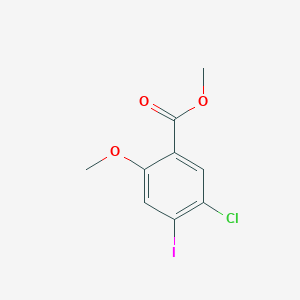

Methyl 5-chloro-4-iodo-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-4-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXZFKGJAATNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-chloro-4-iodo-2-methoxybenzoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Introduction

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and safety. Every new compound synthesized for potential therapeutic use must undergo rigorous structural analysis to ensure its identity, purity, and to understand its potential interactions within a biological system. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate the structure of a complex substituted aromatic compound: this compound.

As a Senior Application Scientist, this document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the strategic integration of various spectroscopic techniques. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation. The protocols and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

The target molecule, this compound, with the molecular formula C₉H₈ClIO₃, presents a unique challenge due to its polysubstituted aromatic ring. The precise placement of the chloro, iodo, methoxy, and methyl ester groups is critical and requires a sophisticated analytical strategy. This guide will detail the roles of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments in piecing together this molecular puzzle.

Part 1: Molecular Formula and Functional Group Identification

The initial phase of any structure elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This foundational data provides the basic building blocks and constraints for the more detailed connectivity analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry is the definitive technique for this purpose, as it can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For a molecule containing chlorine, the characteristic isotopic pattern is a critical piece of confirmatory data.

Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an LC-HRMS system, such as a Quadrupole-Orbitrap mass spectrometer, capable of high resolution (>60,000 FWHM).[1][2]

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The high resolving power will distinguish between ions of very similar nominal mass.

-

Analysis: The instrument software calculates the most probable elemental formulas based on the accurate mass measurement, typically within a 5 ppm mass tolerance.[3]

Trustworthiness: The combination of an accurate mass measurement and the observation of the correct isotopic pattern for chlorine provides a self-validating confirmation of the elemental formula. Iodine is monoisotopic (¹²⁷I), so it does not introduce additional isotopic complexity but its mass must be accounted for in the formula calculation.[4]

Data Presentation: Expected HRMS Data

| Ion | Calculated m/z (C₉H₈³⁵ClIO₃) | Calculated m/z (C₉H₈³⁷ClIO₃) | Observed Pattern |

| [M]⁺ | 325.9201 | 327.9172 | Isotopic peaks with ~3:1 intensity ratio |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For an aromatic ester like our target compound, we expect to see a characteristic set of strong absorption bands. The "Rule of Three" for aromatic esters predicts three intense peaks corresponding to the C=O and two C-O stretches.[5]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.[6][7]

Trustworthiness: The presence of specific, strong absorption bands in the expected regions for an aromatic ester provides high confidence in the assignment of this core functional group.[8]

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2960, 2850 | Weak-Medium | Aliphatic (Methyl) C-H Stretch |

| ~1730-1715 | Strong, Sharp | C=O Stretch (Aromatic Ester)[5][8] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1280 | Strong, Sharp | Asymmetric C-C-O Stretch (Ester)[5] |

| ~1250 | Strong, Sharp | Asymmetric Ar-O-C Stretch (Ether) |

| ~1100 | Strong, Sharp | Symmetric O-C-C Stretch (Ester)[5] |

| < 800 | Medium-Strong | C-Cl and C-I Stretches |

Part 2: Elucidation of Atomic Connectivity via NMR

With the molecular formula and functional groups established, the next critical phase is to determine the precise arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is designed to build the structure piece by piece, from identifying individual spin systems to connecting them across the molecular framework.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: One-dimensional NMR provides the initial census of proton and carbon environments. In our target molecule, the high degree of substitution on the aromatic ring simplifies the aromatic region of the ¹H NMR spectrum, which is a key diagnostic feature. We anticipate two isolated aromatic protons, which will appear as singlets, and two distinct methyl groups from the ester and ether functionalities.

Protocol: Standard 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred) is required due to the low natural abundance of ¹³C.

Trustworthiness: The chemical shifts are highly reproducible and indicative of the electronic environment. The presence of exactly two aromatic signals and two methyl signals is a strong validation of the proposed substitution pattern.

Data Presentation: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |

| Ar-H (H3) | ~7.8-8.0 | ~135 | s | 1H |

| Ar-H (H6) | ~6.9-7.1 | ~112 | s | 1H |

| -COOCH₃ | ~3.9 | ~53 | s | 3H |

| Ar-OCH₃ | ~3.9-4.0 | ~56 | s | 3H |

| C=O | - | ~165 | - | - |

| C-Cl | - | ~138 | - | - |

| C-I | - | ~90 | - | - |

| C-OCH₃ | - | ~158 | - | - |

| C-COOCH₃ | - | ~120 | - | - |

| C-H (C3) | - | ~135 | - | - |

| C-H (C6) | - | ~112 | - | - |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

2D NMR for Connectivity Mapping

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with many quaternary (non-protonated) carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for establishing the overall carbon skeleton and substituent placement.[9][10]

Protocol: Standard 2D NMR Acquisition

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is used to definitively assign the ¹³C signals for the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key to connecting the isolated spin systems.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, no aromatic H-H correlations are expected, confirming their isolated nature.

Trustworthiness: The network of correlations provides a robust, interlocking web of evidence. A proposed structure must be consistent with all observed 2D correlations. A single inconsistency can invalidate the hypothesis.

Synthesizing the Data: The Final Structure

The HMBC spectrum is the final arbiter. By observing long-range correlations from the easily identifiable methyl and aromatic protons, we can connect all the pieces.

Key HMBC Correlations for Structure Confirmation:

-

Ester Methyl Protons (-COOCH₃): Will show a strong correlation to the carbonyl carbon (C=O, ~165 ppm).

-

Methoxy Protons (Ar-OCH₃): Will show a strong correlation to the aromatic carbon to which it is attached (C2, ~158 ppm).

-

Aromatic Proton H3: This proton is deshielded by the adjacent iodine and the ester group. It should show correlations to the carbonyl carbon (C=O), C1, C2, and C5.

-

Aromatic Proton H6: This proton is shielded by the methoxy group. It should show correlations to C1, C2, C4, and C5.

This specific pattern of cross-peaks is unique to the proposed isomer and allows for its unambiguous assignment.

Conclusion

The structure of this compound is elucidated through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula (C₉H₈ClIO₃), while FTIR spectroscopy identifies the core functional groups, particularly the aromatic ester. The definitive connectivity is established through a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide a census of the atomic environments, and 2D techniques, most critically HMBC, map the atomic connections. The combined, self-validating data from these orthogonal methods provides an unambiguous and trustworthy confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline.

References

-

Wang, J. et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed, 88(2), 793-800. Available at: [Link][1]

-

Li, Y. et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 793-800. Available at: [Link][2]

-

Wang, J. et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(27), 5519-5526. Available at: [Link][3]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link][5]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][8]

-

Mandal, K. et al. (2025). Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates. Crystal Growth & Design. Available at: [Link][11]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link][12]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link][4]

-

InstaNANO. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link][7]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. Available at: [Link][9]

-

Al-Majid, A. M. et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Available at: [Link][10]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link][13]

Sources

- 1. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. azooptics.com [azooptics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. instanano.com [instanano.com]

- 13. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-4-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of reaction pathways. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for the title compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach offers a valuable reference for researchers working with this molecule or similar polysubstituted benzene derivatives.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by a benzene ring with five substituents: a methyl ester group, a methoxy group, a chlorine atom, and an iodine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the spectroscopic signature of the molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to two aromatic protons and two methyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Ar-H | ~7.8 | Singlet | - | This proton is at position 6, flanked by the electron-withdrawing ester group and the iodine atom. The deshielding effect of these groups will shift its signal downfield. Due to the substitution pattern, no adjacent protons are available for coupling, resulting in a singlet. |

| Ar-H | ~7.0 | Singlet | - | This proton is at position 3, situated between the electron-donating methoxy group and the chlorine atom. The net electronic effect will result in a more upfield chemical shift compared to the other aromatic proton. The absence of neighboring protons leads to a singlet. |

| -OCH₃ (ester) | ~3.9 | Singlet | - | The methyl protons of the ester group are expected to appear as a singlet in this region, typical for methyl esters. |

| -OCH₃ (ether) | ~3.8 | Singlet | - | The methyl protons of the methoxy group will also be a singlet, slightly upfield from the ester methyl due to the different electronic environment. |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (ester) | ~165 | The carbonyl carbon of the ester group is expected in this characteristic downfield region. |

| C-OCH₃ | ~155 | The aromatic carbon attached to the methoxy group is significantly deshielded due to the oxygen's electronegativity and mesomeric effect. |

| C-COOCH₃ | ~120 | The aromatic carbon bearing the methyl ester group. |

| C-H | ~130 | The chemical shift of the aromatic C-H carbon at position 6. |

| C-Cl | ~128 | The aromatic carbon bonded to chlorine will be influenced by its inductive effect. |

| C-H | ~115 | The chemical shift of the aromatic C-H carbon at position 3. |

| C-I | ~90 | The aromatic carbon attached to iodine is expected to be shifted upfield due to the "heavy atom effect".[1] |

| -OCH₃ (ester) | ~52 | The methyl carbon of the ester group. |

| -OCH₃ (ether) | ~56 | The methyl carbon of the methoxy group, typically slightly more deshielded than the ester methyl carbon. |

Table 2: Predicted ¹³C NMR data for this compound.

NMR Experimental Protocol

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak.

Figure 2: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (ester) | 1720 - 1740 | Stretch |

| C-O (ester) | 1250 - 1300 | Asymmetric Stretch |

| C-O (ether) | 1050 - 1150 | Asymmetric Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| C-Cl | 700 - 800 | Stretch |

| C-I | 500 - 600 | Stretch |

Table 3: Predicted IR absorption bands for this compound.

IR Experimental Protocol

-

Sample Preparation: For a solid sample, either mix a small amount with KBr powder and press into a pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Identity | Comments |

| ~326/328 | [M]⁺ | Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two peaks separated by 2 m/z units. |

| ~295/297 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| ~267/269 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| ~199 | [M - I]⁺ | Loss of the iodine radical. |

| ~164 | [M - I - Cl]⁺ | Subsequent loss of the chlorine radical. |

Table 4: Predicted mass spectral data for this compound.

MS Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. While experimental data is not currently available in public databases, the predictions presented here, based on established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this molecule. Researchers are encouraged to use this guide as a reference and to contribute experimental data to the scientific community upon synthesis and analysis of this compound.

References

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 2-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

-

ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl... [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

Sources

Introduction: Structural Elucidation of a Polysubstituted Aromatic Intermediate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-chloro-4-iodo-2-methoxybenzoate

This compound is a highly substituted aromatic compound, a class of molecules that serves as a critical building block in the synthesis of complex organic architectures, particularly in pharmaceutical and materials science research. The precise arrangement of iodo, chloro, methoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential applications. Consequently, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will delve into a detailed prediction of the spectra, grounded in fundamental principles of chemical shift theory and substituent effects, and present a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers and drug development professionals who rely on NMR for routine characterization and complex problem-solving.

Molecular Structure and Predicted NMR Interactions

The substitution pattern of this compound removes all symmetry in the benzene ring, rendering every proton and carbon atom chemically distinct. Understanding the electronic influence of each substituent is key to predicting the resulting NMR spectra.

-

-COOCH₃ (Carbomethoxy): An electron-withdrawing group (EWG) through both inductive and resonance effects, deshielding ortho and para positions.

-

-OCH₃ (Methoxy): A strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. The net effect is strong shielding, particularly at the ortho and para positions.[1]

-

-Cl (Chloro): An electron-withdrawing group via induction but a weak electron-donating group via resonance. It generally deshields nearby nuclei.

-

-I (Iodo): Similar to chlorine, it is inductively electron-withdrawing. However, its most significant contribution in ¹³C NMR is the "heavy atom effect," which induces substantial shielding (an upfield shift) on the directly attached carbon.[2][3][4]

Caption: Molecular structure and key predicted NMR correlations.

¹H NMR Spectral Analysis: A Detailed Prediction

The ¹H NMR spectrum is anticipated to show four distinct singlet signals. The aromatic protons, though meta to each other, are unlikely to show resolved coupling (⁴J coupling is typically 0-3 Hz) and will likely appear as sharp singlets.[1]

-

Aromatic Protons (H-3 and H-6):

-

H-6: This proton is positioned between the chlorine and the carbomethoxy group. The ortho-chlorine atom and the meta-carbomethoxy group are both electron-withdrawing, leading to significant deshielding. This proton is expected to be the most downfield of the aromatic signals, likely appearing in the range of 7.8 - 8.0 ppm .

-

H-3: This proton is ortho to the strongly electron-donating methoxy group, which would cause a pronounced upfield shift.[1] However, it is also ortho to the electron-withdrawing carbomethoxy group and para to the chlorine, both of which cause a downfield shift. The net result of these competing effects is a chemical shift that is downfield from unsubstituted benzene (7.36 ppm), but likely upfield relative to H-6. A predicted range of 7.4 - 7.6 ppm is reasonable.

-

-

Methoxy Protons (-OCH₃):

-

The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Being attached to an aromatic ring, their typical chemical shift is around 3.8-3.9 ppm. The presence of the ortho-carbomethoxy group may induce a slight downfield shift due to steric and electronic effects.[5] We predict this signal to appear at approximately 3.9 ppm .

-

-

Methyl Ester Protons (-COOCH₃):

-

These three protons are also chemically equivalent and will produce a sharp singlet. The chemical environment of a methyl ester typically results in a signal around 3.7-3.9 ppm.[6][7] Its value is often very close to that of an aromatic methoxy group, and in some cases, these signals can overlap. A predicted value of ~3.9 ppm is expected.

-

¹³C NMR Spectral Analysis: A Detailed Prediction

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.

-

Aromatic Carbons (C1-C6): The chemical shifts of aromatic carbons span a wide range from approximately 110 to 165 ppm.[8][9]

-

C4 (Iodo-substituted): The most notable feature will be the carbon bearing the iodine atom. Due to the heavy atom effect, this carbon (C-4) will be strongly shielded and shifted significantly upfield compared to what would be predicted based on electronegativity alone.[2][3] Its chemical shift is predicted to be in the 90-100 ppm range.

-

C2 (Methoxy-substituted): The carbon attached to the electron-donating methoxy group (C-2) will be significantly deshielded due to the direct attachment to the electronegative oxygen. It is expected to appear far downfield, likely in the 155-158 ppm range.

-

C5 (Chloro-substituted): The carbon bonded to chlorine (C-5) will be deshielded, with an expected chemical shift around 135-138 ppm .

-

C1 (Ester-substituted): This quaternary carbon, attached to the carbomethoxy group, will likely be found in the 125-130 ppm region.[10]

-

C3 & C6 (Proton-bearing): These carbons will appear in the typical aromatic region. C-6, being adjacent to the C-I and C-Cl carbons, will likely be around 130-134 ppm . C-3, adjacent to the heavily shielded C-4 and the deshielded C-2, is predicted to be around 115-120 ppm .

-

-

Carbonyl Carbon (-COO-): The ester carbonyl carbon is expected in the typical range for aromatic esters, approximately 164-166 ppm .[11] As a quaternary carbon, its signal will likely be of lower intensity compared to the protonated carbons.

-

Methyl Carbons (-OCH₃ and -COOCH₃):

-

Methoxy Carbon (-OCH₃): The carbon of the aromatic methoxy group typically appears around 56-58 ppm .

-

Methyl Ester Carbon (-COOCH₃): The methyl carbon of the ester group is expected at a slightly higher field (more shielded) than the methoxy carbon, typically in the range of 52-54 ppm .[12]

-

Predicted NMR Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | 7.8 – 8.0 | Singlet (s) | 1H |

| H-3 | 7.4 – 7.6 | Singlet (s) | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | 3H |

| -COOCH₃ | ~3.9 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 164 – 166 | Quaternary, weak signal |

| C-2 (-OCH₃) | 155 – 158 | |

| C-5 (-Cl) | 135 – 138 | |

| C-6 | 130 – 134 | |

| C-1 (-COOCH₃) | 125 – 130 | Quaternary |

| C-3 | 115 – 120 | |

| C-4 (-I) | 90 – 100 | Shielded by heavy atom effect |

| Methoxy (-OCH₃) | 56 – 58 |

| Methyl Ester (-COOCH₃) | 52 – 54 | |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines a self-validating methodology for obtaining publication-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[13] d. Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. Instrument and Parameter Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow 5-10 minutes for temperature equilibration (e.g., at 298 K). b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

3. ¹H NMR Spectrum Acquisition: a. Pulse Program: Use a standard single-pulse (e.g., 'zg30') experiment with a 30° flip angle to ensure quantitative reliability with a shorter relaxation delay. b. Spectral Width: Set a spectral width of ~16 ppm (e.g., from -2 to 14 ppm) to encompass all expected signals. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for ¹H NMR. e. Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio (S/N).

4. ¹³C NMR Spectrum Acquisition: a. Pulse Program: Use a standard proton-decoupled pulse program with a 30° or 45° flip angle (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to single lines for each carbon. b. Spectral Width: Set a wide spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl, are observed. c. Acquisition Time (AQ): Set to ~1-2 seconds. d. Relaxation Delay (D1): Quaternary carbons, like the carbonyl and C1/C2/C4/C5, have long relaxation times. A D1 of at least 5-10 seconds is crucial to allow for their sufficient relaxation and to obtain a more quantitative spectrum. e. Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate S/N, especially for the quaternary carbon signals.

5. Data Processing: a. Apply an exponential window function (line broadening) to improve S/N if necessary. b. Perform a Fourier Transform on the Free Induction Decay (FID). c. Phase the spectrum manually to achieve a pure absorption signal. d. Apply a baseline correction. e. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm (¹H) / 77.16 ppm (¹³C). f. Integrate the ¹H NMR signals and pick peaks for both spectra.

References

-

Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252. Available from: [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from: [Link]

-

Jalsovszky, I., & Kiprof, P. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(9), 809-813. Available from: [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from: [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available from: [Link]

-

Štíbrányi, Z., Addová, G., & Májek, M. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9443–9449. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from: [Link]

-

D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Available from: [Link]

-

Foris, A. (2014). Re: How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. Available from: [Link]

-

Szele, I., & Per Vesi, B. (1983). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-20. Available from: [Link]

-

Taylor, C. E., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, 49(1). Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

-

Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. Retrieved from: [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from: [Link]

-

AOCS Lipid Library. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from: [Link]

-

Chem 203. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

-

Lee, S. G., U-Hwang, Y., & Kim, Y. (2004). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Retrieved from: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989). Retrieved from: [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from: [Link]

-

Hirscher, N. A., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from: [Link]

- Google Patents. (2011). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

-

ResearchGate. (n.d.). Spectroscopic data for sodium 3-methoxybenzoate and compounds with lighter trivalent lanthanides. Retrieved from: [Link]

-

Lambert, C., & Shoemaker, R. K. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 108(4), 609–615. Available from: [Link]

-

ORCA 5.0 tutorials. (n.d.). NMR spectra. Retrieved from: [Link]

-

Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from: [Link]

-

NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from: [Link]

-

Bhanage, B. M. (n.d.). Supplementary Information. Retrieved from: [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from: [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from: [Link]

-

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from: [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aocs.org [aocs.org]

- 8. scribd.com [scribd.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. rsc.org [rsc.org]

Establishing the Solubility Profile of Methyl 5-chloro-4-iodo-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Predicted Physicochemical Properties

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a substituted aromatic compound. Its structure incorporates several functional groups that will dictate its solubility behavior. An understanding of these features allows for a rational prediction of its solubility in various solvent systems, a critical first step in its development for any application, particularly in pharmaceuticals.

| Property | Value |

| Molecular Formula | C₉H₈ClIO₃ |

| Molecular Weight | 342.51 g/mol |

| Chemical Structure |  |

The logical relationship between the compound's structure and its predicted solubility is outlined below.

Caption: Logical flow from chemical structure to predicted solubility.

Based on its structure, we can infer the following:

-

Aqueous Solubility: The presence of two halogen atoms (chloro and iodo) and the overall non-polar benzene ring, coupled with a relatively high molecular weight, strongly suggests that this compound will have low aqueous solubility . The methoxy and methyl ester groups offer some polarity but are unlikely to overcome the hydrophobic nature of the rest of the molecule.

-

Organic Solvent Solubility: The compound is expected to be significantly more soluble in a range of organic solvents. The aromatic ring and halogen substituents suggest good solubility in non-polar to moderately polar aprotic solvents.

Here is a table of predicted solubilities in common laboratory solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Very Low | Dominated by hydrophobic character of the substituted benzene ring. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | Similar to water; the compound is non-ionizable at physiological pH. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A universal solvent for many organic compounds. |

| Dichloromethane (DCM) | Non-polar | High | "Like dissolves like" principle; DCM is a good solvent for many aromatic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Good balance of polarity to dissolve the compound. |

| Methanol / Ethanol | Polar, Protic | Moderate | The methoxy and ester groups may interact favorably, but the overall hydrophobicity will limit high solubility. |

| Hexanes / Heptane | Non-polar | Low to Moderate | May be too non-polar to effectively solvate the ester and methoxy groups. |

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation development in drug discovery, determining the thermodynamic or equilibrium solubility is crucial.[1] The shake-flask method is the gold standard for this measurement due to its reliability for poorly soluble compounds.[2]

Rationale for the Shake-Flask Method

This method ensures that the solvent is fully saturated with the compound and that the system has reached equilibrium, providing a true measure of solubility under the specified conditions. It is a more accurate representation of a compound's intrinsic solubility compared to kinetic assays.[3]

Experimental Workflow

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[1]

-

Phase Separation: After equilibration, allow the suspensions to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[1]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A standard curve of the compound in the same solvent should be prepared for accurate quantification.

-

Data Reporting: Express the solubility in units of µg/mL or µM.

Kinetic Solubility Assessment for High-Throughput Screening

In early drug discovery, a high-throughput method to assess solubility is often preferred. Kinetic solubility assays meet this need by measuring the concentration at which a compound precipitates from an aqueous solution when added from a Dimethyl Sulfoxide (DMSO) stock.[4] While not a measure of true equilibrium solubility, it is invaluable for ranking compounds and identifying potential solubility liabilities early on.[4]

Rationale for Kinetic Solubility

This method is rapid and requires a minimal amount of compound, making it ideal for screening large numbers of compounds.[1] It mimics many in vitro biological assays where compounds are introduced from a DMSO stock.

Experimental Workflow

The diagram below outlines the general workflow for a kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[5]

-

Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[1]

-

Detection: Determine the concentration at which precipitation occurs. This can be done by:

-

Nephelometry: Measuring the light scattering caused by precipitated particles.

-

UV Absorbance after Filtration: Filtering the solutions and measuring the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Conclusion

While direct solubility data for this compound is not prevalent in the literature, a robust solubility profile can be established through a combination of theoretical prediction and systematic experimental determination. This guide provides the necessary framework for any research or drug development professional to characterize this compound, starting with an understanding of its structural attributes and progressing to rigorous, validated laboratory protocols. The successful application of these methods will yield critical data for the informed progression of this compound in any research and development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link].

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link].

-

BioDuro. ADME Solubility Assay. BioDuro. Available at: [Link].

-

National Center for Biotechnology Information. Aqueous Kinetic Solubility. ADME@NCATS. Available at: [Link].

-

Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link].

-

Avdeef, A. (2018). Physics-Based Solubility Prediction for Organic Molecules. Frontiers in Pharmacology. Available at: [Link].

-

IUPAC. (2022). Experimental solubility measurement techniques. Computational Chemistry. Available at: [Link].

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link].

-

ResearchGate. (2019). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. ResearchGate. Available at: [Link].

-

Creative Biolabs. (2024). Solubility Assessment Service. Creative Biolabs. Available at: [Link].

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link].

-

Domainex. Thermodynamic Solubility Assay. Domainex. Available at: [Link].

-

Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link].

-

Armstrong, N. A., James, K. C., & Wong, C. K. (1979). Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. Journal of Pharmacy and Pharmacology. Available at: [Link].

-

Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link].

-

ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link].

-

Pharmaceutical Sciences. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences. Available at: [Link].

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. Methyl 4-amino-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link].

-

ChemSynthesis. methyl 4-amino-5-chloro-2-methoxybenzoate. ChemSynthesis. Available at: [Link].

-

Fraunhofer-Publica. (2021). Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. Fraunhofer-Publica. Available at: [Link].

-

PubChemLite. Methyl 5-chloro-4-hydroxy-2-methoxybenzoate. PubChemLite. Available at: [Link].

-

ResearchGate. (2020). Solvents used for the solubility tests and their corresponding HSP values. ResearchGate. Available at: [Link].

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link].

-

The Journal of Physical Chemistry. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Available at: [Link].

-

Scribd. Organic - Solvents Data With Water Solubility. Scribd. Available at: [Link].

Sources

Stability and Storage of Methyl 5-chloro-4-iodo-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a halogenated aromatic ester of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The presence of multiple functional groups, including an ester, a methoxy ether, and two different halogens (chloro and iodo) on the benzene ring, imparts a unique reactivity profile. However, this complexity also necessitates a thorough understanding of its chemical stability to ensure its integrity during storage, handling, and application. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its purity and efficacy.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, photolytic degradation, and thermal stress. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and handling procedures.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 5-chloro-4-iodo-2-methoxybenzoic acid and methanol. This reaction can be catalyzed by both acids and bases, with the rate of hydrolysis being significantly faster under basic conditions.

The presence of electron-withdrawing groups, such as the chloro and iodo substituents on the aromatic ring, can influence the rate of hydrolysis. While these groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, steric hindrance from the ortho-methoxy group may play a counteracting role. Studies on substituted methyl benzoates have shown that the position of substituents can significantly affect the rate of hydrolysis.[1]

Key Considerations for Hydrolytic Stability:

-

pH: Avoid exposure to strong acids and, particularly, strong bases to minimize hydrolysis.

-

Moisture: The presence of water is necessary for hydrolysis. Therefore, storing the compound under dry conditions is critical.

Photostability

Aromatic compounds containing iodine are known to be sensitive to light, particularly in the UV region. The carbon-iodine bond is weaker than the carbon-chlorine bond and can undergo photolytic cleavage upon absorption of light energy. This can lead to the formation of radical species and subsequent degradation products. The degradation of iodinated compounds can be facilitated by the "heavy-atom effect," which promotes the formation of reactive triplet states.[2]

Potential Photodegradation Pathway:

The primary photodegradation pathway is expected to be the homolytic cleavage of the C-I bond, leading to the formation of a 5-chloro-2-methoxybenzoyl radical and an iodine radical. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or recombination, leading to the formation of impurities.

Key Considerations for Photostability:

-

Light Exposure: Protect the compound from light, especially UV light, at all times. Storage in amber or opaque containers is essential.

-

Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help to quench radical reactions that may be initiated by photolytic cleavage.

Thermal Stability

While many aromatic esters exhibit good thermal stability, prolonged exposure to high temperatures can lead to degradation. For this compound, thermal stress could potentially lead to decarboxylation or other rearrangement reactions, although these are generally less common under typical storage conditions. The presence of halogen substituents may also influence the thermal stability profile. Studies on the thermal degradation of halogenated aromatic compounds indicate that dehalogenation can occur at elevated temperatures.[3][4]

Key Considerations for Thermal Stability:

-

Temperature: Store the compound at controlled, cool temperatures to minimize the rate of any potential thermal degradation. Avoid exposure to excessive heat.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under suboptimal storage conditions.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. By understanding its susceptibility to hydrolysis, photolytic degradation, and thermal stress, and by implementing the recommended storage and handling procedures, researchers can ensure the integrity and purity of this valuable chemical intermediate. For applications where stability is paramount, conducting a forced degradation study is a prudent step to validate its performance under specific experimental conditions.

References

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

-

Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. (n.d.). ResearchGate. [Link]

-

Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2014). Zenodo. [Link]

-

Hydrolysis and saponification of methyl benzoates. (2005). Green Chemistry. [Link]

-

Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens. (2025). National Center for Biotechnology Information. [Link]

-

Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development. [Link]

-

Practices for Proper Chemical Storage. (2005). University of Colorado Colorado Springs. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. [Link]

-

Thermal degradation of esters/ethers derived from tartaric acid. (n.d.). ResearchGate. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Pharmaceutical Technology. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

-

Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). National Center for Biotechnology Information. [Link]

-

Stability-indicating HPLC method optimization using quality. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). University of St Andrews. [Link]

-

Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. (n.d.). ResearchGate. [Link]

-

Stability indicating study by using different analytical techniques. (2022). International Journal for Scientific Research & Development. [Link]

-

Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]

-

Degradation of halogenated aromatic compounds. (1990). PubMed. [Link]

-

Chemical Compatibility Chart. (n.d.). Sterlitech. [Link]

-

The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. (2022). ACS Publications. [Link]

-

Stability indicating method development and validation of assay method for the estimation of rizatriptan benzoate in tablet. (2014). ScienceDirect. [Link]

-

Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). ACS Publications. [Link]

- Process for the iodination of aromatic compounds. (2009).

-

High-performance liquid chromatography method for the analysis of sodium benzoate. (n.d.). SciSpace. [Link]

-

RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. (2024). ScienceDirect. [Link]

-

Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts. [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for Methyl 5-chloro-4-iodo-2-methoxybenzoate

CAS: 473574-26-4

Executive Summary

Methyl 5-chloro-4-iodo-2-methoxybenzoate (CAS 473574-26-4) is a highly functionalized polysubstituted arene used primarily as an advanced intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors involving Suzuki-Miyaura cross-coupling reactions.[1]

While specific toxicological data for this exact intermediate is limited in public registries, its structural analogs (halogenated benzoate esters) dictate a strict safety profile.[2] This guide establishes a "Read-Across" Safety Protocol , deriving precautions from the combined hazards of the labile carbon-iodine bond, the hydrolytically unstable ester moiety, and the potential irritant properties of the chlorobenzene core.

Critical Hazards:

-

Photolytic Instability: The C-I bond is susceptible to homolytic cleavage under UV/visible light, liberating free iodine (

) and radical species. -

Hydrolysis Risk: The methyl ester is prone to hydrolysis in humid conditions, altering stoichiometry in precision coupling reactions.

-

Health Hazard: Presumed Skin/Eye/Respiratory Irritant (Category 2/2A/3).[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 473574-26-4 |

| Molecular Formula | |

| Molecular Weight | 326.51 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Color | Off-white to pale yellow (Darkening indicates decomposition) |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |

| Key Functional Groups | Aryl Iodide (Reactive), Aryl Chloride (Stable), Methyl Ester, Methoxy Ether |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of analogous halogenated benzoates.

GHS Label Elements[2][3]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

Hazard Statements

-

Note: As an organoiodide, potential for H317 (May cause an allergic skin reaction) should be assumed until proven otherwise.

Storage & Stability Protocols

The integrity of the C-I bond is the primary stability concern.

The "Amber Protocol" (Light Protection)

Causality: The bond dissociation energy (BDE) of the Aryl C-I bond is approximately 65 kcal/mol, significantly lower than C-Cl (~95 kcal/mol). Exposure to photons (

-

Requirement: Store exclusively in amber glass vials or opaque HDPE containers.

-

Secondary Barrier: Wrap primary containers in aluminum foil if amber glass is unavailable.[2]

-

Lab Environment: Avoid leaving weighed solids on the benchtop under fluorescent lighting for extended periods (>30 mins).

The "Dry Protocol" (Moisture Protection)

Causality: Methyl esters can undergo hydrolysis to the corresponding carboxylic acid (5-chloro-4-iodo-2-methoxybenzoic acid) in the presence of ambient moisture and trace acid/base catalysts. This acid impurity alters the pH of coupling reactions and can sequester metal catalysts.[2]

-

Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).

-

Desiccation: Store the vial inside a secondary desiccator jar containing activated silica gel or Drierite.

Operational Handling & Workflow

Designed to minimize exposure and maximize yield integrity.

Engineering Controls

-

Primary: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood.

-

Secondary: For large scale (>10g) or high-purity requirements, use a Glovebox under

atmosphere.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory .

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]

-

Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with P100/OV cartridges.

Validated Handling Workflow (DOT Diagram)

Figure 1: Standard Operating Procedure for transferring the compound from storage to reaction vessel. Note the equilibration step to prevent condensation, which degrades the ester.

Synthesis Context & Utility

Why this specific handling is necessary for drug development.

This intermediate is a "linchpin" scaffold.[2] The 4-iodo position is the electrophilic site for Suzuki-Miyaura or Sonogashira couplings, allowing the attachment of heteroaryl groups (e.g., pyrazoles, indazoles). The 5-chloro and 2-methoxy groups provide steric and electronic modulation essential for binding affinity in kinase pockets (e.g., FGFR, EGFR).

Impact of Degradation:

-

Free Iodine: Oxidizes

to -

Hydrolyzed Acid: Coordinates to the Pd center, inhibiting the oxidative addition step.

Emergency Response & Waste Disposal

Spill Response Decision Tree

Figure 2: Logic flow for containing and cleaning spills. Avoid generating dust with dry sweeping.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[2][5][6][7] Remove contact lenses.[2][8] Seek medical attention (Iodinated compounds can cause corneal damage).[2]

-

Skin Contact: Wash with soap and water.[2][7][8] If skin is stained yellow/brown, it indicates iodine release; treat with a dilute sodium thiosulfate solution if available, otherwise continue washing.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2][6]

Waste Disposal[3]

-

Classification: Halogenated Organic Waste.[2]

-

Segregation: Do not mix with strong oxidizers or strong bases.[2]

-

Labeling: Must be clearly labeled "Contains Organoiodine Compound - Potential Sensitizer."[2]

References

-

Chemical Identity & CAS

-

Source: IodoChem & PubChem Compound Summary.[2]

-

-

General Handling of Organoiodides

-

Synthesis Application (FGFR Inhibitors)

-

Source: Perera, T. P., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-FGFR Inhibitor." Molecular Cancer Therapeutics.[2] (Contextual reference for the utility of 5-chloro-2-methoxybenzoate scaffolds).

-

-

GHS Classification Standards

Sources

- 1. iodochem.com [iodochem.com]

- 2. queensu.ca [queensu.ca]

- 3. Methyl 4-amino-5-chloro-2-methoxybenzoate | C9H10ClNO3 | CID 700493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. physics.purdue.edu [physics.purdue.edu]

- 7. capotchem.com [capotchem.com]

- 8. edvotek.com [edvotek.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Introduction & Strategic Value

Methyl 5-chloro-4-iodo-2-methoxybenzoate (CAS: 149433-06-1) is a high-value, poly-functionalized scaffold widely utilized in the synthesis of kinase inhibitors, liquid crystals, and complex biaryl natural products. Its structural uniqueness lies in its orthogonal halogen reactivity .

The presence of an iodine atom at the C4 position and a chlorine atom at the C5 position creates a "programmed" reactivity profile. Under palladium catalysis, the C4–I bond undergoes oxidative addition significantly faster than the C5–Cl bond. This allows researchers to perform a chemoselective Suzuki-Miyaura coupling at C4, installing a diversity element (R¹), while preserving the C5–Cl handle for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Electronic Synergy for Selectivity

Beyond the standard bond dissociation energy differences (

-

C4-Iodo Position: Para to the electron-withdrawing ester group (COOMe). This electronic deficiency accelerates oxidative addition of Pd(0).

-

C5-Chloro Position: Para to the electron-donating methoxy group (OMe). This increases electron density at C5, further deactivating the C–Cl bond towards palladium insertion.

Mechanistic Workflow & Selectivity

The following diagram illustrates the chemoselective pathway, highlighting why the C4-Biaryl product is formed exclusively under controlled conditions.

Caption: Kinetic differentiation between C4-I and C5-Cl sites driven by bond energy and electronic directing effects.

Protocol 1: Chemoselective C4-Coupling (Standard)

This protocol is optimized for high yields (>85%) of the mono-coupled product, strictly avoiding reaction at the chlorine position.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Why: The bidentate ferrocenyl ligand prevents

-hydride elimination and is bulky enough to support the catalytic cycle without being active enough to insert into the C–Cl bond at moderate temperatures.

-

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: The aqueous component is critical for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).

-

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (2.5 equiv).

-

Degassing: Add 1,4-Dioxane and Water . Sparge the mixture with Argon or Nitrogen for 10 minutes.

-

Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv) quickly under inert flow. Cap the vial immediately.

-

Reaction: Heat the block to 60–80 °C for 4–12 hours.

-

Monitor: Check LC-MS at 2 hours. The starting material (M+H) should disappear. If C5-Cl coupling is observed (M+2Ar), lower temperature to 50 °C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Optimization Table

| Parameter | Variation | Outcome | Recommendation |

| Catalyst | Pd(PPh₃)₄ | Good yield, but air sensitive | Alternative |

| Catalyst | Pd(dppf)Cl₂ | Excellent yield, robust selectivity | Primary Choice |

| Catalyst | Pd(OAc)₂ / SPhos | Low selectivity (couples Cl too) | Avoid for Step 1 |

| Base | K₃PO₄ | Milder, protects sensitive esters | Use for labile groups |

| Base | NaOH | Hydrolyzes ester to acid | Avoid |

| Solvent | Toluene/EtOH/H₂O | Good alternative if Dioxane restricted | Secondary Choice |

Protocol 2: Sequential Functionalization (C5-Cl Activation)

Once the C4 position is derivatized, the C5-chlorine can be activated using a more electron-rich, bulky ligand system. This allows for the synthesis of non-symmetrical 4,5-diaryl benzoates.

Materials

-

Substrate: 4-Biaryl-5-chloro-2-methoxybenzoate (Product from Protocol 1)

-

Boronic Acid: Second Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%)

-

Why: Dialkylbiaryl phosphine ligands (Buchwald ligands) are electron-rich, facilitating oxidative addition into the stronger, electron-rich C5–Cl bond.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1)

Procedure

-

Mix: Combine substrate, second boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ in a vial.

-

Solvent: Add Toluene/Water mixture and degas thoroughly.

-

Heat: React at 100–110 °C (reflux) for 16–24 hours.

-

Note: The higher temperature and active ligand are necessary to break the C–Cl bond.

-

-

Workup: Standard aqueous extraction and chromatography.

Troubleshooting & Critical Controls

Issue: Dehalogenation (Protodeiodination)

-

Symptom: LC-MS shows a mass corresponding to [M - I + H].

-

Cause: Often caused by excessive heating in alcoholic solvents (ethanol) which can act as hydride sources.

-

Solution: Switch to DME (Dimethoxyethane) or THF and strictly exclude alcohols. Ensure the solvent is anhydrous if water is not explicitly required for the base (though Suzuki usually requires some water, minimize organic protic sources).

Issue: Ester Hydrolysis

-

Symptom: Formation of the carboxylic acid (M-14).

-

Cause: Base is too strong (e.g., hydroxide) or reaction time is too long at high temp.

-

Solution: Use anhydrous K₃PO₄ or KF as the base. Alternatively, use THF/Water instead of Dioxane/Water to reduce hydrolysis rates, or lower the temperature.

Issue: Low Conversion of C4-I

-

Cause: Boronic acid instability (protodeboronation).

-

Solution: Add the boronic acid in portions or use Boronic Esters (Pinacol) which are more stable. Increase catalyst loading to 5 mol%.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Fairlamb, I. J. S. (2007). "Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes." Chemical Society Reviews, 36, 1036-1045. Link

-

BenchChem. (2025).[2] "Methyl 2-chloro-6-iodo-3-methoxybenzoate | Reaction Selectivity and Protocols." BenchChem Application Library. Link

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link

Sources

Application Note: Strategic Utilization of Methyl 5-chloro-4-iodo-2-methoxybenzoate in Kinase Inhibitor Synthesis

[1]

Executive Summary

Methyl 5-chloro-4-iodo-2-methoxybenzoate (hereafter referred to as Scaffold A ) represents a high-value "lynchpin" intermediate in modern medicinal chemistry, particularly within the Fragment-Based Drug Discovery (FBDD) of Type I and Type II kinase inhibitors (e.g., FGFR, EGFR targets).[1]

Its structural uniqueness lies in its orthogonal reactivity profile .[1] The molecule possesses three distinct functional handles—an electrophilic iodine (C4), a modulating chlorine (C5), and a masked carboxylate (C1)—allowing for sequential, chemoselective functionalization. This note details the validated protocols for its synthesis via the Sandmeyer reaction and its downstream application in Suzuki-Miyaura cross-coupling to generate biaryl pharmacophores.[1]

Structural Analysis & Design Rationale

Scaffold A is designed to address specific challenges in the ATP-binding pocket of protein kinases:

-

C4-Iodine (Reactive Handle): The iodine atom is the most reactive site for Pd-catalyzed cross-coupling, allowing the installation of the "hinge-binding" heterocycle (e.g., pyrazole, indazole).[1]

-

C5-Chlorine (Electronic/Steric Modulator): This group often targets the hydrophobic "gatekeeper" region or solvent-accessible front, improving potency and metabolic stability compared to hydrogen.[1]

-

C2-Methoxy (Solubilizing/Binding): Acts as an internal hydrogen bond acceptor and improves solubility.[1]

-

C1-Ester (Anchor): Serves as the attachment point for the "tail" region (solubilizing group) via amidation or cyclization.[1]

Reactivity Flowchart

Figure 1: Orthogonal reactivity map of Scaffold A, dictating the order of operations in library synthesis.

Preparation Protocol: Sandmeyer Transformation

The most robust route to Scaffold A is the diazotization-iodination of the commercially available precursor Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS: 4093-31-6).[1]

Reagents & Equipment

-

Precursor: Methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq).[1]

-

Acid: Sulfuric Acid (H₂SO₄), 20% aqueous solution.[1]

-

Diazotization Agent: Sodium Nitrite (NaNO₂, 1.1 eq).[1]

-

Iodine Source: Potassium Iodide (KI, 1.5 eq).[1]

-

Solvent: Water / Acetonitrile (co-solvent if solubility is poor).[1]

-

Quench: Sodium Thiosulfate (sat.[1] aq.).

Step-by-Step Procedure

-